molecular formula C15H24O4 B5588128 1-methylbutyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate

1-methylbutyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate

Cat. No. B5588128
M. Wt: 268.35 g/mol
InChI Key: BTEALFIJFVCMEU-UHFFFAOYSA-N
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Description

"1-methylbutyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate" is a chemical entity that falls within the category of organic compounds featuring bicyclic structures. These structures are notable for their applications in synthetic chemistry, serving as precursors or intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of similar bicyclic compounds involves multiple steps, starting from readily available precursors. For instance, a study outlines a five-step synthesis of dimethyl tricyclo[3.3.0.03,7]octane-1,5-dicarboxylate derivatives from cis-bicyclo[3.3.0]octane-3,7-diones. The critical step involves iodine oxidation, demonstrating a novel synthetic entry into the tricyclo[3.3.0.03,7]octane skeleton (Camps et al., 1988).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties and reactivity of compounds. X-ray diffraction analysis is a common method for determining the exact structure of chiral cyclic amino acid esters, revealing specific configurations and spatial arrangements of atoms within the molecule (Moriguchi et al., 2014).

Chemical Reactions and Properties

Bicyclic compounds undergo a variety of chemical reactions, including Diels-Alder reactions, which are instrumental in constructing complex molecular architectures. For example, the reaction of 3-oxabicyclo[3.3.0]oct-1(5)ene-2,4-dione with cyclopentadiene yields specific adducts, highlighting the stereoselectivity and reactivity of these systems (Camps et al., 1984).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are determined by their molecular structure. While specific data on "1-methylbutyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate" may not be readily available, analogous compounds exhibit unique physical characteristics that can be studied through spectroscopic methods and crystallography (Moriguchi et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are key to understanding the applications of these compounds. Cycloaddition reactions, for instance, play a significant role in modifying the structure and introducing new functional groups, which can be leveraged in further synthetic steps (Takeshita et al., 1995).

properties

IUPAC Name

pentan-2-yl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c1-5-6-10(3)18-14(17)12-9(2)7-15(4)8-11(12)13(16)19-15/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEALFIJFVCMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)OC(=O)C1C(CC2(CC1C(=O)O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentan-2-yl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate

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